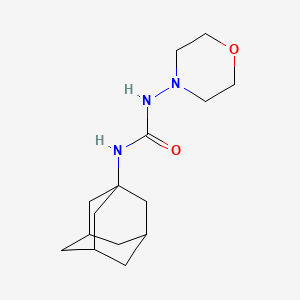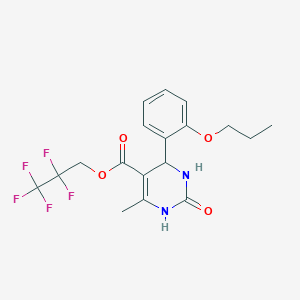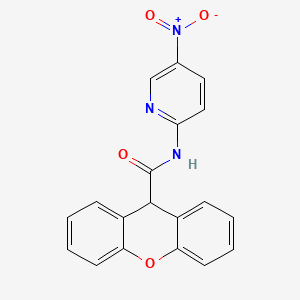
N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide, also known as NX-7, is a small molecule that has gained attention for its potential use in scientific research. This compound belongs to the class of xanthene derivatives and has been studied for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide involves the formation of a complex with the metal ion. This complex formation results in a change in the fluorescence properties of the compound, allowing for the detection and quantification of the metal ion.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide has also been studied for its potential biological effects. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and ion transport.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide in lab experiments is its high selectivity and sensitivity towards metal ions. This allows for the detection and quantification of metal ions in complex biological samples. However, one of the limitations of this compound is its potential toxicity towards cells at higher concentrations. Careful optimization of experimental conditions is required to minimize any potential toxic effects.
Future Directions
There are several future directions for the use of N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide in scientific research. One area of interest is its potential use in studying metal ion homeostasis in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its use as a tool for studying the role of carbonic anhydrase in various physiological processes. Additionally, the development of new derivatives of N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide with improved selectivity and sensitivity towards specific metal ions is an area of ongoing research.
In conclusion, N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide is a valuable tool for studying metal ion homeostasis and has potential biological effects. Its high selectivity and sensitivity towards metal ions make it a valuable tool for scientific research. However, careful optimization of experimental conditions is required to minimize any potential toxic effects. There are several future directions for the use of this compound in scientific research, including its potential use in studying neurodegenerative diseases and the development of new derivatives with improved properties.
Synthesis Methods
The synthesis of N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide involves the reaction of 5-nitro-2-pyridinecarboxylic acid with 9H-xanthen-9-one in the presence of a base. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide has been studied for its potential use in various scientific research applications. One of the major areas of interest is its use as a fluorescent probe for detecting metal ions such as copper and zinc. This compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a valuable tool for studying metal ion homeostasis in cells.
properties
IUPAC Name |
N-(5-nitropyridin-2-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c23-19(21-17-10-9-12(11-20-17)22(24)25)18-13-5-1-3-7-15(13)26-16-8-4-2-6-14(16)18/h1-11,18H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPPHLCMZDQDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-nitropyridin-2-yl)-9H-xanthene-9-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4968762.png)
![2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4968780.png)
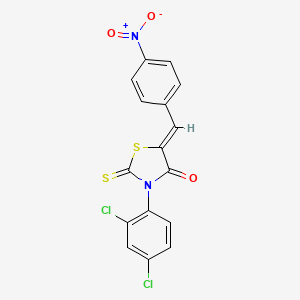

![3-(3-chlorophenyl)-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968802.png)
![N-(2-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B4968810.png)
![4-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone trifluoroacetate](/img/structure/B4968813.png)
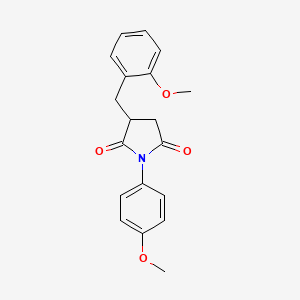
![N-{1-[1-(3,4-dimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4968828.png)
![1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B4968829.png)
![tetrahydro-2-furanylmethyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4968831.png)
![4-chloro-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4968834.png)
